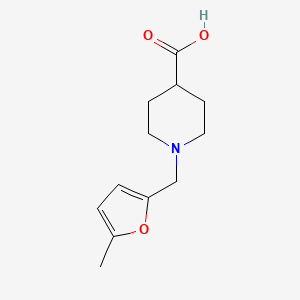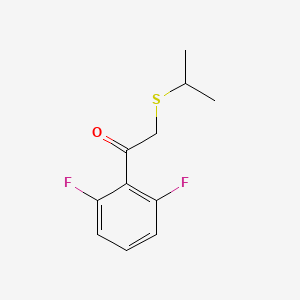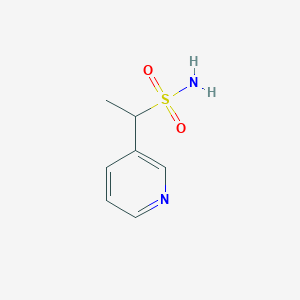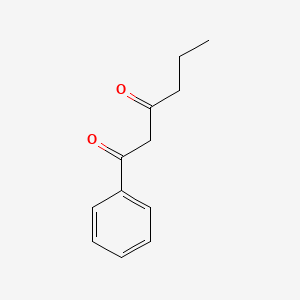
1-Phenylhexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhexane-1,3-dione is an organic compound with the molecular formula C12H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylhexane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with acetylacetone in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired diketone product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Claisen condensation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of efficient catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylhexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Phenylhexane-1,3-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenylhexane-1,3-dione involves its interaction with various molecular targets. For example, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways . The compound’s reactivity with metal ions also plays a role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylhexane-1,5-dione: This compound has a similar structure but with the ketone groups located at different positions.
1-Phenylhexane-1,3,5-trione: This triketone has an additional ketone group, leading to different reactivity and applications.
Uniqueness
1-Phenylhexane-1,3-dione is unique due to its specific arrangement of ketone groups, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
5331-13-5 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
1-phenylhexane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3 |
Clave InChI |
WBMJETLNTZLTFE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
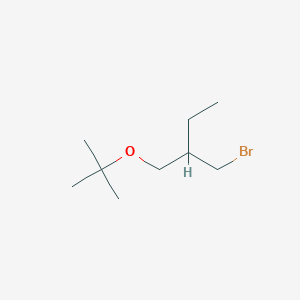
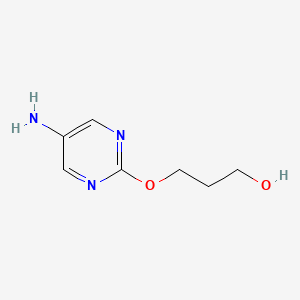
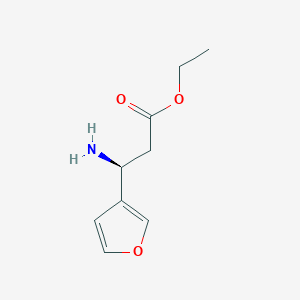
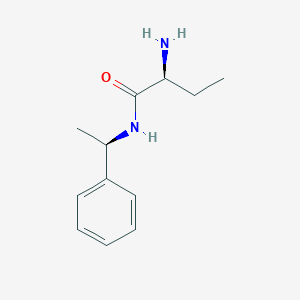
![1-[1-(3-Tert-butylphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13633695.png)

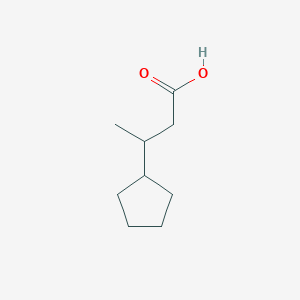
![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
